AL-438

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

化合物“AL-43”是一种新型铝基材料,由于其独特的性质和潜在的应用,在各个科学领域引起了广泛的关注。该化合物属于更广泛的铝金属间化合物类别,以其高强度、低密度和优异的导热性和导电性而闻名。

准备方法

合成路线和反应条件

AL-43 的制备通常涉及高能球磨,该工艺允许合成纳米晶金属间化合物相。 这种方法包括在受控条件下将铝与其他金属(如铁)进行机械合金化,以达到所需的化学计量和相组成 .

工业生产方法

在工业环境中,AL-43 可以使用燃烧合成反应生产。这种方法涉及铝与其他金属粉末的放热反应,导致形成金属间化合物。 工艺参数(例如粒径、加热速率和烧结温度)会仔细控制,以优化最终产品的性能 .

化学反应分析

反应类型

AL-43 会发生各种化学反应,包括氧化、还原和取代反应。这些反应受所用特定条件和试剂的影响。

常用试剂和条件

氧化: AL-43 与氧气反应形成一层氧化铝保护层,防止进一步氧化。这种反应通常发生在高温下。

还原: 该化合物可以使用强还原剂(如氢化锂铝)还原。

主要产品

这些反应形成的主要产物包括氧化铝、卤化铝和各种金属间化合物相,具体取决于所用特定反应条件和试剂。

科学研究应用

AL-438 is a selective glucocorticoid receptor modulator (SGRM) that has shown promise in scientific research due to its anti-inflammatory properties and potentially fewer side effects compared to traditional glucocorticoids .

Scientific Research Applications

- Growth Plate Sparing Effects: Studies on ATDC5 cells (a chondrocyte cell line) have indicated that this compound does not negatively impact cell proliferation, cell number, or proteoglycan synthesis, unlike dexamethasone (Dex) and prednisolone (Pred) . Specifically, during chondrogenesis, Dex and Pred significantly reduced proteoglycan synthesis, while this compound had no such effect .

- Anti-inflammatory Efficacy: this compound demonstrates anti-inflammatory activity comparable to Dex in ATDC5 cells. It effectively reduces LPS-induced IL-6 production, a key inflammatory marker, with similar efficacy to Dex . This suggests that this compound retains its anti-inflammatory capabilities in chondrocytes without the harmful effects observed with Dex or Pred .

- Bone-Sparing Properties: Research indicates that this compound does not have a detrimental effect on metatarsal bone growth, contrasting with the effects of Pred. Studies on rats showed that Pred significantly reduced cortical bone formation rates, while this compound had no impact .

- Mechanism of Action: The mechanism of action for this compound involves inducing structural changes in the glucocorticoid receptor (GR) that differ from those induced by traditional GR ligands like Pred or Dex . These changes may lead to reduced co-factor interactions with PGC-1 (involved in hepatic glucose production) while maintaining interactions with GRIP-1, which represses pro-inflammatory genes . This selective modulation may explain its sustained anti-inflammatory activity and reduced impact on ATDC5 cells .

Data from ATDC5 Cell Studies

| Compound | Effect on Cell Number (10-6M) | Effect on Proteoglycan Synthesis | Effect on Alkaline Phosphatase Activity | Effect on Aggrecan Expression |

|---|---|---|---|---|

| This compound | No significant effect | No effect | Significant increase | Unchanged |

| Dexamethasone (Dex) | Significant reduction | Significant reduction | Significant increase | Reduced |

| Prednisolone (Pred) | Significant reduction | Significant reduction | Significant increase | Reduced |

Other potential applications

this compound has been tested for in vivo anti-inflammatory activity . The anti-inflammatory efficacy of this compound has been demonstrated in vivo using the rat carrageenan-induced paw edema assay and in vitro in HepG2 cells and human skin fibroblasts .

It is important to note that this compound is slightly less potent than Pred, so a saturating dose may be needed . Further research is necessary to fully elucidate the clinical applications of this compound .

作用机制

AL-43 的作用机制涉及其在细胞水平上与分子靶标和途径的相互作用。该化合物通过调节各种生化途径(包括氧化应激和炎症相关的途径)发挥作用。 AL-43 的特定分子靶标包括在这些途径中发挥关键作用的酶和受体 .

相似化合物的比较

类似化合物

与 AL-43 相似的化合物包括其他铝基金属间化合物,例如铝铁 (Al-Fe) 和铝钛 (Al-Ti) 化合物。这些化合物与 AL-43 共享一些特性,但在具体应用和性能特征方面有所不同。

独特性

使 AL-43 与其他类似化合物区别开来的独特之处在于它独特地兼具高强度、低密度和优异的导热性和导电性。 这些特性使其特别适合在高性能材料和先进技术中应用 .

属性

CAS 编号 |

239066-73-0 |

|---|---|

分子式 |

C23H25NO2 |

分子量 |

347.4 g/mol |

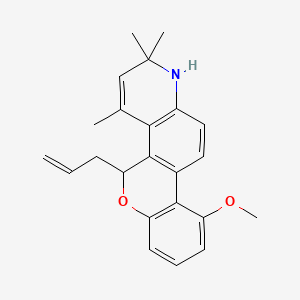

IUPAC 名称 |

10-methoxy-2,2,4-trimethyl-5-prop-2-enyl-1,5-dihydrochromeno[3,4-f]quinoline |

InChI |

InChI=1S/C23H25NO2/c1-6-8-18-22-15(21-17(25-5)9-7-10-19(21)26-18)11-12-16-20(22)14(2)13-23(3,4)24-16/h6-7,9-13,18,24H,1,8H2,2-5H3 |

InChI 键 |

CZSDJYXNNJQXBB-UHFFFAOYSA-N |

SMILES |

CC1=CC(NC2=C1C3=C(C=C2)C4=C(C=CC=C4OC)OC3CC=C)(C)C |

规范 SMILES |

CC1=CC(NC2=C1C3=C(C=C2)C4=C(C=CC=C4OC)OC3CC=C)(C)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

10-methoxy-5-(2-propenyl)-2,5-dihydro-2,2,4-trimethyl-1H-(1)benzopyrano(3,4-f)quinoline 2,5-dihydro-10-methoxy-5-(2-propenyl)-2,2,4-trimethyl-1H-(1)benzopyrano(3,4-f)quinoline 2,5-dihydro-MPTBPQ AL-438 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。